molecular formula C5H9NO2 B3143418 3-(Methoxymethoxy)propanenitrile CAS No. 52406-33-4

3-(Methoxymethoxy)propanenitrile

Cat. No. B3143418
CAS RN: 52406-33-4
M. Wt: 115.13 g/mol
InChI Key: MUVWMUZOKVFLMD-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)propanenitrile is a complex organic compound with a molecular weight of 115.13 . It is a colorless to yellow liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(methoxymethoxy)propanenitrile . Its InChI code is 1S/C5H9NO2/c1-7-5-8-4-2-3-6/h2,4-5H2,1H3 , which provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(Methoxymethoxy)propanenitrile is a colorless to yellow liquid . It has a molecular weight of 115.13 .

Scientific Research Applications

Chemical Synthesis

“3-(Methoxymethoxy)propanenitrile” is a chemical compound used in various synthesis methods . It’s a colorless to yellow liquid with a molecular weight of 115.13 . The compound’s unique structure and properties make it suitable for a wide range of chemical reactions.

Biological Activity

This compound has potential applications in biological research. Although the specific biological activities of “3-(Methoxymethoxy)propanenitrile” are not detailed, compounds with similar structures have been used to study cell function and biological activity.

Therapeutic Effects

“3-(Methoxymethoxy)propanenitrile” may have potential therapeutic effects. While the specifics are not provided, compounds with similar structures have been used in the development of new drugs and therapies.

Toxicity Studies

The compound can be used in toxicity studies. Understanding the toxic effects of “3-(Methoxymethoxy)propanenitrile” can help in assessing its safety for use in various applications.

Environmental Research

“3-(Methoxymethoxy)propanenitrile” can be used in environmental research. Its impact on the environment can be studied to ensure its safe and sustainable use.

Industrial Applications

In the industrial sector, “3-(Methoxymethoxy)propanenitrile” has various applications. Its unique properties can be leveraged in the development of new materials and processes.

Ionic Liquids

“3-(Methoxymethoxy)propanenitrile” is used in the synthesis of propanenitrile imidazolium-based ionic liquids . These ionic liquids have potential applications in various fields such as carbon dioxide capture, biomass dissolution, desulfurization, and lithium batteries .

Safety and Hazards

The safety data sheet for 3-(Methoxymethoxy)propanenitrile indicates that it’s a combustible liquid and can cause serious eye irritation . It’s recommended to handle the compound with appropriate protective equipment and to avoid contact with skin and eyes .

properties

IUPAC Name

3-(methoxymethoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-7-5-8-4-2-3-6/h2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVWMUZOKVFLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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